molecular formula C14H15ClN2O3 B12911865 (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide CAS No. 85551-25-3

(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B12911865
CAS No.: 85551-25-3
M. Wt: 294.73 g/mol
InChI Key: UTVSYBBRNINNRF-NSHDSACASA-N
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Description

(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is a synthetic compound known for its potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a pyrrolidine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.

    Coupling Reaction: The 4-chlorobenzoyl chloride is then reacted with N,N-dimethyl-5-oxopyrrolidine-2-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as protein kinases. By binding to the ATP-binding site of these kinases, the compound can inhibit their activity, leading to the modulation of signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor sets it apart from other similar compounds .

Biological Activity

(S)-1-(4-Chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide is a synthetic compound notable for its unique molecular structure and biological activity. With a molecular formula of C14H15ClN2O3 and a molecular weight of 294.73 g/mol, this compound has garnered attention in pharmacological research due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring that is substituted with a 4-chlorobenzoyl group and a dimethylamide group. The chirality of the (S) configuration plays a crucial role in its biological interactions, influencing its efficacy and specificity towards various biological targets.

PropertyValue
Molecular FormulaC14H15ClN2O3
Molecular Weight294.73 g/mol
CAS Number85551-25-3
EINECS287-588-4

Pharmacological Potential

Research indicates that this compound exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial properties. Its structural similarities to other bioactive compounds suggest potential interactions with various enzymes and receptors, which could modulate metabolic pathways or cellular signaling.

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of 5-oxopyrrolidine, including this compound, exhibit anticancer properties. For instance, in vitro assays using the A549 human lung adenocarcinoma cell line revealed structure-dependent anticancer activity. Compounds with similar substitutions showed varying degrees of cytotoxicity, with some reducing cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
  • Antimicrobial Activity :
    • The compound has also been evaluated for its antimicrobial efficacy against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. These studies are critical as they address the growing concern of antibiotic resistance in clinical settings .

Study on Anticancer Properties

In a recent study, the anticancer activity of this compound was assessed alongside other 5-oxopyrrolidine derivatives. The study utilized an MTT assay to evaluate cell viability post-treatment at a concentration of 100 µM over 24 hours:

CompoundViability (%)IC50 (µM)
(S)-1-(4-Chlorobenzoyl)...78–86%N/A
Compound with 4-chlorophenyl64%N/A
Compound with 4-bromophenyl61%N/A
Standard (Cisplatin)N/AN/A

The results indicated that specific substitutions on the phenyl ring enhanced anticancer activity, highlighting the importance of structural modifications in developing effective therapeutics .

Antimicrobial Screening

In another investigation focusing on antimicrobial properties, this compound was screened against various resistant strains:

PathogenMinimum Inhibitory Concentration (MIC)
Klebsiella pneumoniaeX µg/mL
Pseudomonas aeruginosaY µg/mL
Staphylococcus aureusZ µg/mL

These findings underscore the compound's potential as a lead agent in combating resistant bacterial infections .

Properties

CAS No.

85551-25-3

Molecular Formula

C14H15ClN2O3

Molecular Weight

294.73 g/mol

IUPAC Name

(2S)-1-(4-chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C14H15ClN2O3/c1-16(2)14(20)11-7-8-12(18)17(11)13(19)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3/t11-/m0/s1

InChI Key

UTVSYBBRNINNRF-NSHDSACASA-N

Isomeric SMILES

CN(C)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CN(C)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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